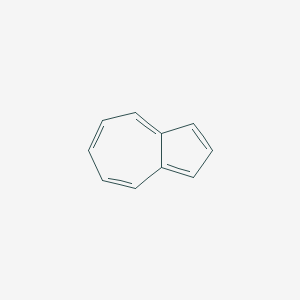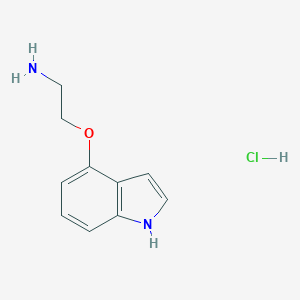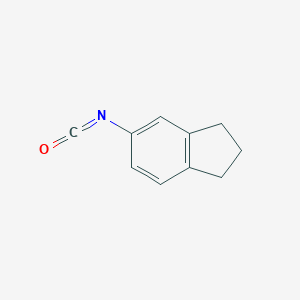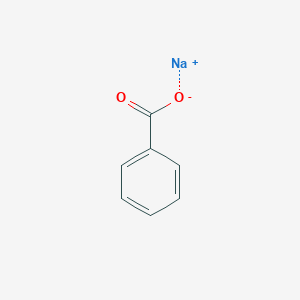
Azulène
Vue d'ensemble
Description
L’azulène est un composé organique aromatique et un isomère du naphtalène. Contrairement au naphtalène, qui est incolore, l’this compound est connu pour sa couleur bleu foncé distinctive. Le nom « this compound » est dérivé du mot espagnol « azul », qui signifie bleu. L’this compound a une structure unique composée de cycles à cinq et sept membres fusionnés, ce qui contribue à ses propriétés aromatiques .
Applications De Recherche Scientifique
Azulene and its derivatives have a wide range of applications in scientific research:
Biology: Azulene derivatives have shown potential in antimicrobial and anti-inflammatory therapies.
Medicine: Azulene is used in the treatment of peptic ulcers and has shown potential in anticancer therapies.
Industry: Azulene is used in the production of dyes and pigments due to its vibrant blue color.
Mécanisme D'action
L’azulène exerce ses effets par différents mécanismes :
Action anti-inflammatoire : L’this compound inhibe l’enzyme cyclooxygénase-2 (COX-2), qui est impliquée dans la biosynthèse des prostaglandines, des médiateurs clés de l’inflammation.
Action anti-pepsine : L’this compound agit directement sur la muqueuse gastrique inflammatoire et supprime les médiateurs inflammatoires.
Inhibition de la libération d’histamine : L’this compound inhibe la libération d’histamine, qui joue un rôle dans les réactions allergiques et l’inflammation.
Analyse Biochimique
Biochemical Properties
In medicine, the ingredients of these plants have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies .
Cellular Effects
Azulene-based N-aryl nucleobases exhibit distinct morphologies with no cytotoxic effect toward the HEK293T cell line . The silver complex of the cytosine derivative, i.e., the silver nanocomposite (Ag–C-complex), has also been synthesized, showing antibacterial properties against Pseudomonas aeruginosa (PA14) .
Molecular Mechanism
In the case of 5,6-bromoazulene, it was found that this substance stimulates macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Metabolic Pathways
Azulene is involved in various biochemical processes, starting from the isoprene moiety . Examples of great importance in the animal world are carotenoids and vitamin A, which play a crucial role in numerous highly advanced biochemical processes in the human body .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’azulène peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de 2H-cyclohepta[b]furan-2-ones avec des oléfines, des méthylènes actifs, des énamines et des éthers énoliques de silyle . Une autre méthode implique l’aromatisation de dérivés hydro, telle que la méthode de Ziegler-Hafner, qui commence par le cyclopentadiène et annele le cycle à sept membres .
Méthodes de production industrielle : La production industrielle de l’this compound implique souvent l’utilisation de la pyrrolidine comme réactif et une distillation à la vapeur continue et une extraction pour la mise en œuvre . Cette méthode est évolutive et s’est avérée efficace pour produire de l’this compound en quantités plus importantes.
Analyse Des Réactions Chimiques
Types de réactions : L’azulène subit différents types de réactions chimiques, notamment :
Substitution électrophile : En raison de sa nature aromatique, l’this compound peut subir des substitutions de type Friedel-Crafts.
Addition nucléophile : Le cycle à cinq membres de l’this compound est nucléophile et peut participer à des réactions d’addition nucléophile.
Réactifs et conditions courants :
Substitution électrophile : Les réactifs courants comprennent les halogènes et les acides de Lewis.
Addition nucléophile : Des réactifs tels que les réactifs de Grignard et les composés organolithium sont souvent utilisés.
Principaux produits :
Substitution électrophile : Les produits comprennent les azulènes halogénés et d’autres dérivés substitués.
Addition nucléophile : Les produits comprennent divers dérivés de l’this compound avec des groupes fonctionnels ajoutés au cycle à cinq membres.
4. Applications de la recherche scientifique
L’this compound et ses dérivés ont une large gamme d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
L’azulène est unique par rapport aux autres composés aromatiques en raison de sa structure cyclique à cinq et sept membres fusionnés. Les composés similaires comprennent :
Naphtalène : Un isomère de l’this compound, mais incolore et dépourvu de la structure cyclique unique de l’this compound.
Bicyclo[3.1.0]hexa-1,3,5-triène : Un autre composé aromatique avec une structure cyclique fusionnée, mais pas aussi étudié ou utilisé que l’this compound.
La structure et les propriétés uniques de l’this compound en font un composé précieux dans divers domaines de la recherche et de l’industrie.
Propriétés
IUPAC Name |
azulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNKYGDVFVPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Record name | azulene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Azulene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82451-56-7 | |
| Record name | Polyazulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059770 | |
| Record name | Azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275-51-4 | |
| Record name | Azulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=275-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azulene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | azulene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azulene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R6M9MGLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)





